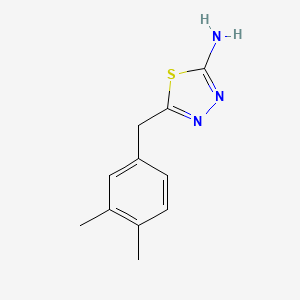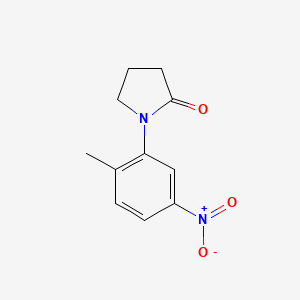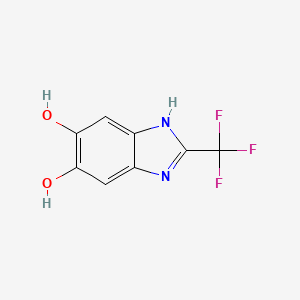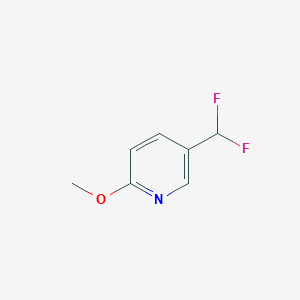
5-(Difluoromethyl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-2-methoxypyridine: is a chemical compound that has garnered significant attention in various fields of research, including medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into the framework of bioactive compounds is of high importance due to their ability to modulate biological and physiological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-(Difluoromethyl)-2-methoxypyridine can be achieved through various synthetic routes. One common method involves the direct C−H-difluoromethylation of pyridines, which represents an efficient and economic way to access these compounds . This process can be carried out using mild conditions, allowing for the late-stage difluoromethylation of pyridine-containing drugs .
Industrial Production Methods: Industrial production methods for this compound typically involve metal-catalyzed cross-couplings and radical processes. These methods enable the site-selective installation of the difluoromethyl group onto pyridine rings, facilitating the large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Difluoromethyl)-2-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic and electrophilic substitutions, are common for this compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The conditions for these reactions vary depending on the desired transformation but often involve the use of catalysts and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Difluoromethyl)-2-methoxypyridine is used as a building block for the synthesis of more complex molecules. Its unique chemical properties make it valuable for creating compounds with enhanced stability and reactivity .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug discovery and development .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. The incorporation of the difluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable component in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other industrial products. Its unique properties contribute to the effectiveness and stability of these products .
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes through hydrogen bonding . This interaction can modulate the biological activity of the compound, leading to its effects on various biological processes .
Comparaison Avec Des Composés Similaires
5-Difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine: This compound shares the difluoromethyl group and exhibits similar biological activities.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another compound with the difluoromethyl group, known for its diverse biological activity.
Uniqueness: 5-(Difluoromethyl)-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C7H7F2NO |
|---|---|
Poids moléculaire |
159.13 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7F2NO/c1-11-6-3-2-5(4-10-6)7(8)9/h2-4,7H,1H3 |
Clé InChI |
ARPUHBOIOOYJOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


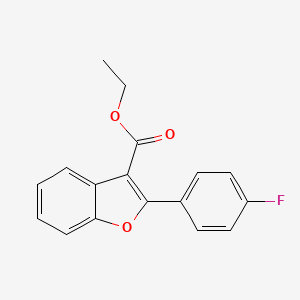
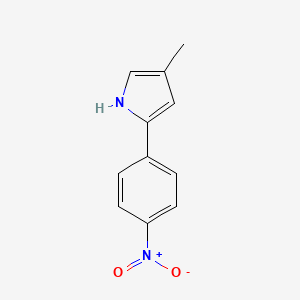
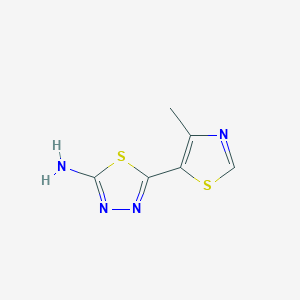
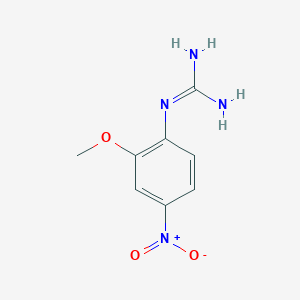
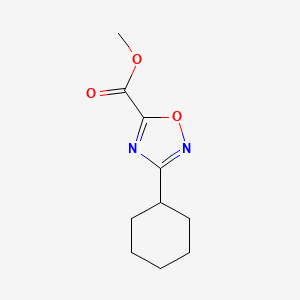
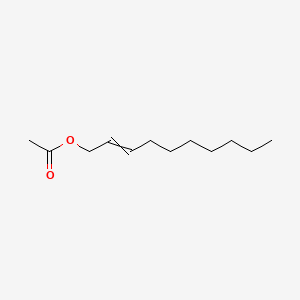
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
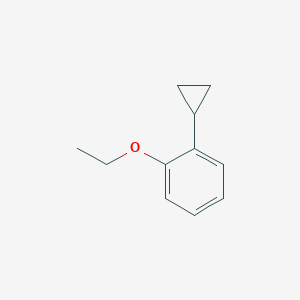
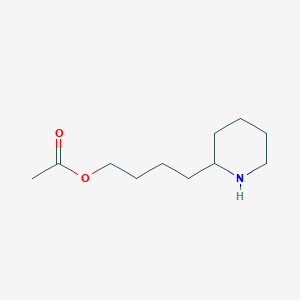
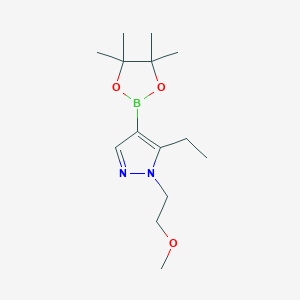
![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
